N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzamide
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Overview
Description
“N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzamide” is an organic compound that likely belongs to the class of amides. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a methoxy group (-OCH3) and an amide group (-CONH2), which are common functional groups in organic chemistry.
Synthesis Analysis
While the specific synthesis process for this compound is not available, it might involve the reaction of an appropriate 2,5-dimethylfuran derivative with a suitable amide precursor. The synthesis could potentially be carried out under mild conditions and may yield the desired product in good to excellent yields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely contains a total of multiple bonds, including aromatic bonds due to the presence of the furan ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It is likely soluble in organic solvents. The compound’s stability, melting point, and other properties would need to be determined experimentally.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research by Karabulut et al. (2014) delves into the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, through single-crystal X-ray diffraction and DFT calculations. This study emphasizes the impact of intermolecular interactions on molecular geometry, particularly on dihedral angles and aromatic ring conformation, suggesting potential applications in the design and optimization of molecular structures for specific biochemical roles or interactions (Karabulut et al., 2014).
Synthetic Methodologies
Xu et al. (2018) reported on chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. This highlights a synthetic methodology that could be applied to the synthesis or functionalization of compounds similar to "N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-methoxybenzamide", providing a pathway to explore its potential applications in developing novel pharmaceuticals or materials (Xu et al., 2018).
Biochemical Properties and Potential Applications
Haydon et al. (2010) explored the antibacterial properties of 3-methoxybenzamide derivatives, identifying potent antistaphylococcal compounds. This research suggests that modifications to the benzamide moiety, as seen in the subject compound, could lead to novel antibacterial agents with improved pharmaceutical properties, potentially contributing to the development of new treatments for bacterial infections (Haydon et al., 2010).
Mechanism of Action
The mechanism of action of this compound is not known as it likely depends on the specific biological or chemical context in which it is used.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-7-14(11(2)21-10)15(18)9-17-16(19)12-5-4-6-13(8-12)20-3/h4-8,15,18H,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGTEZFSQSBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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